An In-depth Technical Guide on the Chemical Properties of 2,5-Dibromobenzotrifluoride
An In-depth Technical Guide on the Chemical Properties of 2,5-Dibromobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dibromobenzotrifluoride (CAS No. 7657-09-2), a key building block in modern organic synthesis. This document details its physical characteristics, spectral data, chemical reactivity, and applications, with a focus on its role in the development of pharmaceuticals and advanced materials. Detailed experimental protocols for its synthesis and key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, are provided to facilitate its use in research and development.
Introduction
2,5-Dibromobenzotrifluoride, also known as 1,4-dibromo-2-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. The presence of two bromine atoms at the 2 and 5 positions, combined with a trifluoromethyl group at the 1 position, imparts unique reactivity and properties to the molecule. The bromine atoms serve as versatile handles for various cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The electron-withdrawing trifluoromethyl group influences the reactivity of the aromatic ring and can enhance the biological activity and metabolic stability of derivative compounds. This guide aims to be a comprehensive resource for professionals utilizing 2,5-Dibromobenzotrifluoride in their synthetic endeavors.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,5-Dibromobenzotrifluoride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7657-09-2 | [1] |
| Molecular Formula | C₇H₃Br₂F₃ | [1] |
| Molecular Weight | 303.90 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 49-51 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water, soluble in organic solvents. | [3] |
| InChI | 1S/C7H3Br2F3/c8-4-1-2-6(9)5(3-4)7(10,11,12)/h1-3H | [1] |
| InChIKey | VWKFJAOCLPPQGR-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)Br |
Spectral Data
The following tables summarize the key spectral data for 2,5-Dibromobenzotrifluoride.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
¹⁹F NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| Approximately -63 to -64 | CF₃ |
Note: The chemical shift of the CF₃ group in benzotrifluoride derivatives is typically observed in this region relative to CFCl₃.
Mass Spectrometry
| m/z | Interpretation |
| 304/306/308 | [M]⁺, isotopic pattern for two bromine atoms |
| 225/227 | [M-Br]⁺ |
| 146 | [M-2Br]⁺ |
| 69 | [CF₃]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1350-1150 | C-F stretch (CF₃) |
| 800-600 | C-Br stretch |
Chemical Reactivity and Synthetic Applications
2,5-Dibromobenzotrifluoride is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The differential reactivity of the two bromine atoms can potentially allow for selective mono- or di-functionalization.
Synthesis of 2,5-Dibromobenzotrifluoride
A common synthetic route to 2,5-Dibromobenzotrifluoride involves the diazotization of 5-amino-2-bromobenzotrifluoride followed by a Sandmeyer-type reaction.
Experimental Protocol:
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A solution of 5-amino-2-bromobenzotrifluoride is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid) at low temperatures (0-5 °C).
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The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.
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The reaction mixture is warmed to room temperature and then heated to facilitate the substitution of the diazonium group with bromine.
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The product is typically isolated by extraction and purified by distillation or chromatography.
Caption: Synthesis of 2,5-Dibromobenzotrifluoride.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. 2,5-Dibromobenzotrifluoride can react with arylboronic acids to yield disubstituted benzotrifluoride derivatives.
Experimental Protocol:
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To a reaction vessel, add 2,5-Dibromobenzotrifluoride (1.0 equiv.), an arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (3.0 equiv.).
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The vessel is purged with an inert gas (e.g., argon or nitrogen).
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A degassed solvent system, typically a mixture of toluene, ethanol, and water, is added.
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The reaction mixture is heated to reflux (around 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC).
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After cooling, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.
Caption: Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. 2,5-Dibromobenzotrifluoride can be reacted with primary or secondary amines to produce the corresponding amino-substituted benzotrifluorides. Regioselectivity can be a key consideration in this reaction.
Experimental Protocol:
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In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2,5-Dibromobenzotrifluoride (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 2.4 equiv.).
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The amine (2.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) are added.
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The reaction mixture is heated (typically 80-110 °C) with stirring for several hours until completion.
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The product is isolated by extraction and purified by chromatography.
Caption: Buchwald-Hartwig amination overview.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds by reacting a terminal alkyne with an aryl halide.
Experimental Protocol:
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To a reaction flask are added 2,5-Dibromobenzotrifluoride (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and an amine base (e.g., triethylamine or diisopropylamine).
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The flask is purged with an inert gas.
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The terminal alkyne (2.2 equiv.) is added, and the mixture is stirred at room temperature or with gentle heating.
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Upon completion, the reaction is worked up by filtration to remove the amine salt, followed by extraction and purification of the product.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.
Experimental Protocol:
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A mixture of 2,5-Dibromobenzotrifluoride (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 2.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv.), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF or acetonitrile) is prepared in a sealed tube.
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The mixture is heated to 80-120 °C for several hours.
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After cooling, the reaction mixture is filtered, and the product is isolated by extraction and purified by chromatography.
Applications in Drug Development and Materials Science
2,5-Dibromobenzotrifluoride is a valuable intermediate in the synthesis of various bioactive molecules and functional materials.
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Anticancer Agents: The trifluoromethyl group is a common motif in many modern pharmaceuticals, including anticancer drugs. 2,5-Dibromobenzotrifluoride can be used as a scaffold to build complex molecules with potential antitumor activity.
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Polyimides: This compound can be used as a monomer in the synthesis of novel polyimides. The incorporation of the trifluoromethyl group can enhance the thermal stability, solubility, and dielectric properties of the resulting polymers, making them suitable for applications in microelectronics and aerospace.
Safety and Handling
2,5-Dibromobenzotrifluoride is an irritant. It may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2,5-Dibromobenzotrifluoride is a highly versatile and valuable building block in organic synthesis. Its rich reactivity in cross-coupling reactions, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an important intermediate for the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.
